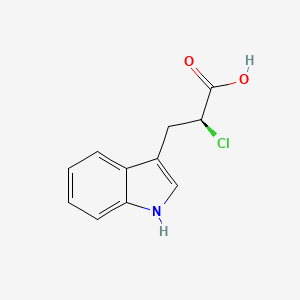

S-2-Chloro-3-(3-indolyl)propionic acid

Description

Significance of the Indole (B1671886) Core in Bioactive Chemical Entities and Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, renowned for its widespread presence in natural products and synthetic drugs. ijpsr.commdpi.com Its structural versatility and ability to interact with a diverse range of biological targets have cemented its importance in drug discovery. mdpi.combiosynth.com The indole scaffold is a key component in numerous approved pharmaceuticals, showcasing its therapeutic relevance across various disease areas. mdpi.commdpi.com

The significance of the indole core is underscored by its presence in a multitude of bioactive molecules, including alkaloids, and as a fundamental building block for compounds with anticancer, antimicrobial, and anti-inflammatory properties. mdpi.comresearchgate.netnih.gov Researchers are continually drawn to the indole motif due to its capacity for structural modification, which allows for the fine-tuning of pharmacological activity. researchgate.net The delocalized ten π-electron system of the indole ring contributes to its aromaticity and its ability to engage in various biological interactions. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing the Indole Scaffold

| Drug Name | Therapeutic Application |

|---|---|

| Indomethacin | Anti-inflammatory |

| Ondansetron | Antiemetic |

| Sumatriptan | Antimigraine |

| Vincristine | Anticancer |

| Zafirlukast | Antiasthmatic |

Overview of Propionic Acid Derivatives in Pharmaceutical Chemistry

Propionic acid and its derivatives represent another cornerstone of pharmaceutical chemistry, most notably as a critical component of the non-steroidal anti-inflammatory drugs (NSAIDs) class. orientjchem.orghumanjournals.com Aryl propionic acid derivatives, such as ibuprofen (B1674241) and naproxen, are widely recognized for their analgesic, anti-inflammatory, and antipyretic properties. researchgate.netijpsr.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins. orientjchem.org

The therapeutic utility of the propionic acid moiety extends beyond inflammation, with research indicating a broad spectrum of biological activities including antibacterial, anticonvulsant, and anticancer effects. humanjournals.comresearchgate.net The carboxylic acid group is a crucial feature, often essential for the compound's pharmacological activity. ijpsr.com The stereochemistry of the α-carbon in 2-arylpropionic acids is also of paramount importance, with the (S)-enantiomer typically being the more active form. orientjchem.org

Table 2: Prominent Propionic Acid Derivatives in Pharmaceuticals

| Compound Name | Classification | Primary Use |

|---|---|---|

| Ibuprofen | NSAID | Analgesic, Anti-inflammatory |

| Naproxen | NSAID | Analgesic, Anti-inflammatory |

| Ketoprofen | NSAID | Analgesic, Anti-inflammatory |

| Fenoprofen | NSAID | Analgesic, Anti-inflammatory |

Specific Research Focus on Halogenated Indolylpropionic Acids

The strategic incorporation of halogen atoms into bioactive molecules is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. researchgate.net Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net In the context of the indolylpropionic acid scaffold, halogenation is an area of specific research interest.

While indole-3-propionic acid (IPA) itself is a metabolite produced by gut microbiota with demonstrated roles in regulating intestinal homeostasis and exhibiting antioxidant properties, the introduction of a halogen, such as chlorine, creates a novel chemical entity with potentially altered biological activity. researchgate.netnih.govnih.gov Research into halogenated indoles has shown that the position and nature of the halogen substituent can significantly impact the molecule's properties. researchgate.net The focus on compounds like S-2-Chloro-3-(3-indolyl)propionic acid stems from the desire to explore how the interplay between the indole nucleus, the propionic acid side chain, and the halogen substituent can lead to new therapeutic opportunities. Studies on related halogenated indole derivatives have highlighted their potential as antimicrobial and antifungal agents. nih.gov The enzymatic halogenation of indole derivatives is also an active area of research, offering environmentally benign methods for creating these valuable compounds. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

(2S)-2-chloro-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1 |

InChI Key |

JBQREOSOAGYMPE-VIFPVBQESA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for S 2 Chloro 3 3 Indolyl Propionic Acid and Analogues

General Approaches to Indole-3-Propionic Acid Synthesis

The construction of the indole-3-propionic acid scaffold is a critical first step for producing a variety of derivatives, including halogenated analogues. Several classical and modern synthetic routes have been established for this purpose.

A direct and efficient method for preparing 3-indolepropionic acids involves the reaction of an indole (B1671886) with an acrylic acid in the presence of a strong base. google.com This process typically utilizes an alkali metal hydroxide (B78521), such as potassium hydroxide or sodium hydroxide, to facilitate the reaction under heat and pressure. google.com The reaction proceeds through the formation of an alkali metal salt of the 3-indolepropionic acid.

The general mechanism involves the deprotonation of the indole nitrogen by the strong base, creating an indolide anion. This anion then acts as a nucleophile, attacking the β-carbon of the acrylic acid in a Michael addition. The resulting intermediate is the potassium or sodium salt of the desired product. The reaction mixture is then cooled, and the salt is dissolved in water. Subsequent acidification, often with a mineral acid, precipitates the free 3-indolepropionic acid, which can then be isolated. google.com This method is advantageous as it often eliminates the need for intermediate purification steps like distillation, which are common in other routes, such as those starting from acrylonitrile. google.com

Table 1: Example of Alkali Metal Salt Formation in Indole-3-Propionic Acid Synthesis google.com

| Reactant 1 | Reactant 2 | Base | Temperature | Product | Yield |

|---|---|---|---|---|---|

| Indole | Acrylic Acid | Potassium Hydroxide (85%) | 250°C | 3-Indolepropionic Acid | 69-76.5% |

Yield is based on recovered indole and acrylic acid.

Another established route to synthesize indole-3-propionic acid involves the reaction of indole with β-propiolactone. google.com This method provides a direct pathway to the desired carbon skeleton. The reaction is typically catalyzed by a base. The lactone's strained four-membered ring is susceptible to nucleophilic attack by the indole. The indole, often at the C3 position, attacks the β-carbon of the lactone, leading to the opening of the ring and the formation of the 3-indolepropionate salt. Subsequent acidification yields the final indole-3-propionic acid product. google.com

Indole-3-carbaldehyde serves as a versatile starting material for the synthesis of various indole-3-propanoic acid derivatives. tandfonline.comnih.gov One common strategy involves a condensation reaction. For instance, indole-3-carboxaldehydes can be condensed with active methylene (B1212753) compounds like Meldrum's acid, followed by a hydrogenation step. tandfonline.com This sequence efficiently builds the required three-carbon side chain.

A further modification involves a decarboxylative ethanolysis of the intermediate lactone, which proceeds smoothly to yield the corresponding indole-3-propionic ester. tandfonline.com The ester can then be hydrolyzed to the final carboxylic acid. This pathway is noted for its broad scope and convenient reaction conditions, providing comparable yields to other methods. tandfonline.com In plants, a biosynthetic pathway has been identified where indole-3-carbaldehyde is oxidized by an aldehyde oxidase to form indole-3-carboxylic acid, demonstrating the aldehyde's role as a direct precursor to carboxylated indole derivatives. nih.gov

Stereoselective Synthesis of Enantiomers

The biological activity of chiral molecules like 2-chloro-3-(3-indolyl)propionic acid is often specific to one enantiomer. Therefore, methods to obtain enantiomerically pure forms are crucial. This is typically achieved by synthesizing a racemic mixture and then separating the enantiomers.

The synthesis of racemic 2-(dichloro-3-indolyl)propionic acid analogues, such as 2-(5,6-dichloro-3-indolyl)propionic acid and 2-(5,7-dichloro-3-indolyl)propionic acid, has been accomplished through a multi-step process starting from the corresponding dichloroindole-3-acetic acid. nih.govnih.gov The general sequence involves:

Esterification of the starting acetic acid.

Methoxycarbonylation to introduce a second ester group at the α-carbon.

Methylation of the α-carbon.

Double hydrolysis to remove the ester groups and yield the racemic propionic acid. nih.govnih.gov

Once the racemic mixture is obtained, chiral resolution is employed to separate the enantiomers. wikipedia.org A widely used method is the formation of diastereomeric derivatives by reacting the racemic acid with a chiral resolving agent. wikipedia.orgtcichemicals.com These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation. wikipedia.org

A powerful and precise technique for chiral resolution is the separation of diastereomeric esters using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov This method involves converting the racemic acid mixture into a pair of diastereomeric esters by reacting it with an enantiomerically pure alcohol. nih.govnih.gov

In the synthesis of enantiomers of dichloro-indole-propionic acid analogues, chiral alcohols like (S)-(-)-1-phenylethyl alcohol or l-menthol (B7771125) have been used as resolving agents. nih.govnih.gov The resulting diastereomeric esters can then be separated on a standard HPLC column (e.g., silica (B1680970) gel), as their different three-dimensional structures cause them to interact differently with the stationary phase. nih.govnih.gov

Table 2: Chiral Resolving Agents and HPLC Separation for Indole-Propionic Acid Analogues

| Racemic Compound | Chiral Resolving Agent | Diastereomer Type | Separation Method | Reference |

|---|---|---|---|---|

| 2-(5,6-dichloro-3-indolyl)propionic acid | (S)-(-)-1-phenylethyl alcohol | Esters | HPLC | nih.gov |

After separation by HPLC, the individual diastereomeric esters are collected. The final step is the hydrolysis of the separated esters, typically using an acid catalyst like p-toluenesulfonic acid (p-TsOH), to cleave the ester bond. nih.govnih.gov This process removes the chiral auxiliary (the alcohol) and yields the optically pure (S)- and (R)-enantiomers of the target acid. nih.govnih.gov

Asymmetric Synthesis Strategies

The asymmetric synthesis of 2-substituted propionic acids, including S-2-Chloro-3-(3-indolyl)propionic acid, is critical for obtaining enantiomerically pure compounds. One key strategy involves the diastereoselective alkylation of a chiral auxiliary. For instance, chiral oxazolidinones can be used to introduce the desired stereochemistry at the C-2 position of the propionic acid chain. nih.gov This method relies on the temporary attachment of the propionic acid precursor to a chiral molecule, which directs the subsequent alkylation to a specific face of the molecule, thereby establishing the desired S-configuration.

Another approach for achieving asymmetry in related indole derivatives is through the use of bifunctional catalysts in tandem reactions. For example, a tertiary amine-urea catalyst has been successfully employed in the enantioselective Friedel–Crafts alkylation/cyclization of indole rings with isatylidene malononitriles. rsc.org This strategy, while applied to a different indole structure, highlights the potential of catalytic asymmetric methods to generate chiral indole-containing compounds with high enantioselectivity. rsc.org

For halogenated analogues like 2-(5,6-dichloro-3-indolyl)propionic acid, resolution of a racemic mixture is a viable method. This involves synthesizing the racemic acid and then converting it into diastereomeric esters using a chiral alcohol, such as (S)-(-)-1-phenylethyl alcohol. These diastereomers can then be separated by chromatography (HPLC) and subsequently hydrolyzed to yield the individual optically active enantiomers. nih.gov The absolute configuration of the separated enantiomers can be confirmed using techniques like ¹H-NMR spectroscopy by comparing them to standards with known configurations. nih.gov

Enzymatic Catalysis in Stereoselective Synthesis

Enzymatic catalysis offers a powerful and environmentally benign alternative for achieving high stereoselectivity in chemical synthesis. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions. For the synthesis of chiral building blocks relevant to this compound, enzymes such as aldolases and imine reductases (IREDs) are of particular interest. nih.gov

A multi-component strategy can be envisioned where biocatalytic aldol (B89426) reactions, using variants of D-fructose-6-phosphate aldolase (B8822740) (FSA), are combined with reductive aminations catalyzed by IREDs. nih.gov This approach could be used to construct chiral precursors containing multiple asymmetric centers. The success of such a strategy hinges on identifying enzymes that can tolerate the specific substrates required. For example, screening metagenomic libraries has led to the discovery of novel IREDs capable of acting on hydroxylated substrates with high stereoselectivity, which could be adapted for the synthesis of functionalized indole derivatives. nih.gov

Synthesis of Halogenated Indole-Propionic Acid Derivatives

The introduction of halogen atoms, particularly chlorine, onto the indole ring is a common strategy to modify the biological activity of indole-propionic acid derivatives.

Strategies for the Introduction of Chlorine Substituents

Direct electrophilic halogenation is a primary method for introducing chlorine substituents onto the indole core. Reagents such as N-chlorosuccinimide (NCS) can be used to chlorinate electron-rich indole rings. mdpi.com The position of chlorination is directed by the existing substituents on the indole nucleus. The indole nitrogen can also be functionalized, which may influence the regioselectivity of the halogenation.

For the synthesis of multiply chlorinated indoles, starting materials that already contain chlorine atoms are often used. For instance, 5,6-dichloroindole-3-acetic acid has served as a precursor for the synthesis of 2-(5,6-dichloro-3-indolyl)propionic acid. nih.gov This approach avoids potential issues with selectivity during the halogenation of the final indole-propionic acid structure. Multicomponent, one-pot procedures have also been developed to assemble 3-indolepropionic acids from commercially available materials, which could potentially be adapted for chlorinated precursors. nih.gov

Optimized Preparation of Substituted Indole-Propionic Acid Structures (e.g., 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid)

The synthesis of more complex substituted indole-propionic acids, such as those with both halogen and carboxylic acid groups on the indole ring, often requires multi-step sequences that combine classical organic reactions.

Japp–Klingemann Condensation and Fischer Indole Rearrangement

A powerful combination for constructing substituted indole rings is the Japp–Klingemann reaction followed by the Fischer indole synthesis. wikipedia.orgwikipedia.org This sequence is particularly useful for preparing indoles with specific substitution patterns that may not be accessible through direct functionalization.

The Japp–Klingemann reaction involves the coupling of an aryl diazonium salt with a β-keto-acid or β-keto-ester. wikipedia.org This reaction proceeds through the formation of an azo compound, which then undergoes hydrolysis and rearrangement to yield a hydrazone. wikipedia.org The resulting hydrazone is a key intermediate for the subsequent Fischer indole synthesis.

The Fischer indole synthesis transforms the phenylhydrazone into the final indole structure under acidic conditions. wikipedia.org The reaction mechanism involves an initial isomerization to an enamine, followed by a nih.govnih.gov-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org This two-step process has been utilized for the preparation of compounds like 5-carboxy-6-chloroindole, demonstrating its utility in synthesizing halogenated and carboxylated indole structures that can serve as precursors to more complex derivatives like 2-carboxy-4,6-dichloro-1H-indole-3-propionic acid. dntb.gov.ua

The versatility of this combined approach is highlighted in the table below, summarizing the key transformations.

| Reaction Step | Description | Key Intermediates |

| Japp–Klingemann Reaction | A β-keto-ester reacts with an aryl diazonium salt. | Azo compound, Hydrazone |

| Fischer Indole Synthesis | The resulting hydrazone is treated with acid to induce cyclization. | Ene-hydrazine, Diimine, Aminoacetal |

Radiosynthesis and Isotopic Labeling of Indole-Propionic Acid Derivatives

Isotopic labeling is an indispensable tool in metabolism, pharmacokinetic, and mechanistic studies. For indole-propionic acid derivatives, stable isotopes (e.g., ²H, ¹³C, ¹⁵N) or radioisotopes (e.g., ³H, ¹⁴C) can be incorporated into the molecule.

While specific literature detailing the radiosynthesis of this compound is not extensively available, general methods for isotopic labeling of indole derivatives can be applied. For instance, precursors containing the desired isotope can be used in the synthetic sequence. A common strategy for carbon-14 (B1195169) labeling would be to introduce a ¹⁴C-labeled cyanide (K¹⁴CN) at an early stage, which is then elaborated into the propionic acid side chain. For tritium (B154650) labeling, catalytic tritiation of an unsaturated precursor is a common method.

Isotopic labeling studies have been crucial in elucidating the mechanism of reactions like the Fischer indole synthesis, confirming, for example, that the aryl nitrogen (N1) of the starting phenylhydrazine (B124118) is incorporated into the final indole product. wikipedia.org Such labeled compounds are essential for tracking the metabolic fate of indole-propionic acid and its analogues in biological systems. nih.gov

Iii. Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the absolute configuration of chiral molecules like S-2-Chloro-3-(3-indolyl)propionic acid. The direct determination is typically achieved by converting the enantiomer into a pair of diastereomers by reaction with a chiral derivatizing agent (CDA). These resulting diastereomers are chemically distinct and, therefore, exhibit different NMR spectral properties.

One established method involves the esterification of the carboxylic acid with a chiral alcohol, such as (R)- or (S)-1-phenylethyl alcohol. The resulting diastereomeric esters will produce separate signals in the NMR spectrum, particularly for the protons near the newly formed stereocenter. By comparing the ¹H-NMR spectra of these diastereomeric esters, the absolute configuration can be elucidated. For instance, the absolute configurations of related dichloroindole auxins were determined by comparing the ¹H-NMR spectra of their diastereomeric (S)-(-)-1-phenylethyl esters with those of known configuration. nih.gov The differences in chemical shifts (Δδ) between the diastereomers can be correlated to specific spatial arrangements, allowing for the unambiguous assignment of the 'S' configuration at the C-2 position.

Table 1: Illustrative ¹H-NMR Chemical Shift Differences in Diastereomeric Esters Hypothetical data for protons adjacent to the chiral center after derivatization with (S)-1-phenylethyl alcohol.

| Proton | Diastereomer (S,S) δ (ppm) | Diastereomer (R,S) δ (ppm) | Δδ (ppm) |

|---|---|---|---|

| H at C-2 | 4.65 | 4.75 | 0.10 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula.

For this compound, with the molecular formula C₁₁H₁₀ClNO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value provides unambiguous confirmation of the molecular formula, distinguishing it from any other combination of atoms that might have the same nominal mass. This technique is consistently used to verify the structures of newly synthesized indole (B1671886) derivatives. mdpi.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀ClNO₂ |

| Theoretical Exact Mass [M+H]⁺ | 224.0422 u |

| Observed Mass [M+H]⁺ (Hypothetical) | 224.0425 u |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies are characteristic of the bonds within the molecule.

The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups. The broad O-H stretch from the carboxylic acid, the sharp C=O stretch of the carbonyl group, the N-H stretch of the indole ring, and the C-Cl stretch are all key diagnostic peaks. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Carbonyl | C=O stretch | 1700-1725 |

| Indole | N-H stretch | 3300-3500 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Aromatic Ring | C=C stretch | 1500-1600 |

| Alkyl | C-H stretch | 2850-2960 |

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a fundamental property of chiral molecules and is used to measure their enantiomeric purity. A solution of an enantiomerically pure compound will rotate the plane of plane-polarized light in a specific direction, either dextrorotatory (+) or levorotatory (-). libretexts.org The magnitude of this rotation is a physical constant known as the specific rotation, [α].

The enantiomeric excess (ee) or optical purity of a sample of this compound is determined by measuring its observed optical rotation and comparing it to the specific rotation of the pure 'S' enantiomer. csbsju.edumasterorganicchemistry.com The relationship is expressed by the formula:

Enantiomeric Excess (%) = ([α]observed / [α]pure) x 100%

This measurement is crucial in synthetic chemistry to quantify the success of an asymmetric synthesis or a chiral resolution process. csbsju.edu

Table 4: Example Calculation of Enantiomeric Purity

| Parameter | Value |

|---|---|

| Specific Rotation of Pure (S)-enantiomer, [α]pure | - (Hypothetical Value) |

| Observed Rotation of Sample, [α]observed | - (Measured Value) |

X-ray Diffraction Analysis (for related crystalline compounds)

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, including its absolute stereochemistry. mdpi.com While obtaining a suitable single crystal of this compound itself may present challenges, analysis of closely related crystalline indole derivatives provides invaluable structural insights.

The technique involves passing X-rays through a single crystal. The resulting diffraction pattern is used to generate an electron density map of the molecule, from which the precise positions of all atoms can be determined. This allows for the confirmation of bond lengths, bond angles, and, crucially, the absolute spatial arrangement of atoms at the chiral center. Systematic studies on related chiral 3-(piperidin-3-yl)-1H-indole derivatives have successfully used single-crystal X-ray crystallography to determine their molecular structures and absolute configurations. mdpi.com This method stands as the gold standard for structural elucidation in the solid state.

Iv. Molecular Mechanisms of Action and Biological Function in in Vitro Systems

Interactions with Cellular Receptors and Signaling Pathways

Indole (B1671886) propionic acid derivatives have been demonstrated to modulate a variety of cellular receptors, thereby influencing numerous signaling cascades. Their activities range from agonism at G protein-coupled receptors to binding with nuclear receptors and antagonism at other receptor types.

A notable chlorinated derivative of indole-3-propionic acid, 3-(2-carboxy-4,6-dichloro-1H-indole-3-yl)propionic acid, also known as MDL29,951, has been identified as a potent synthetic agonist for the orphan G protein-coupled receptor 17 (GPR17). asm.org GPR17 is recognized as an inhibitor of oligodendroglial maturation, and its stimulation can arrest oligodendrocyte precursor cells in a less differentiated state. asm.orgresearchgate.net

MDL29,951 activates GPR17, leading to the engagement of multiple G protein signaling pathways. In oligodendrocyte-derived cell lines, such as Oli-neu cells, activation of GPR17 by MDL29,951 triggers both Gαi/o and Gαq signaling cascades. asm.orgwikipedia.org The Gαi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. asm.orgresearchgate.net This reduction in cAMP subsequently diminishes the activity of downstream effectors, including Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (EPAC). asm.orgresearchgate.net The dampening of the cAMP-PKA-CREB (cAMP response element-binding protein) signaling axis contributes to the observed decrease in the expression of myelin basic protein, a key marker of mature oligodendrocytes. asm.org

The potency of MDL29,951 and its analogs as GPR17 agonists has been evaluated in various in vitro systems, such as calcium mobilization assays in astrocytoma cells recombinantly expressing human GPR17. asm.org For instance, 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid, a bromine analog of MDL29,951, has demonstrated an EC50 value of 202 nM, highlighting the potent agonistic activity of this class of compounds at the GPR17 receptor. asm.org

| Compound | Receptor | Activity | EC50 Value | Cell System | Reference |

|---|---|---|---|---|---|

| MDL29,951 (3-(2-carboxy-4,6-dichloro-1H-indole-3-yl)propionic acid) | GPR17 | Agonist | Not specified | Oli-neu cells, primary rat oligodendrocytes | asm.orgresearchgate.net |

| 3-(2-Carboxy-4,6-dibromo-indol-3-yl)propionic acid | GPR17 | Agonist | 202 nM | 1321N1-astrocytoma cells expressing human GPR17 | asm.org |

Indole-3-propionic acid (IPA), the parent compound of S-2-Chloro-3-(3-indolyl)propionic acid, is a metabolite produced by the gut microbiota from tryptophan. nih.govnih.gov Scientific studies have established IPA as a ligand for the Pregnane (B1235032) X Receptor (PXR), a nuclear receptor that plays a crucial role in xenobiotic metabolism and intestinal homeostasis. nih.govnih.gov

The interaction between IPA and PXR has been shown to modulate inflammatory responses in the intestine. nih.gov By binding to PXR, IPA can influence the expression of genes involved in maintaining the intestinal barrier function and controlling inflammation. nih.gov This interaction is a key example of how microbial metabolites can signal to the host through nuclear receptors to regulate physiological processes. nih.gov The discovery of IPA as a PXR ligand has spurred the development of novel PXR agonists based on the indole scaffold, aiming to harness the anti-inflammatory effects of PXR activation. nih.gov

The Aryl Hydrocarbon Receptor (AhR) is another ligand-inducible transcription factor that is a principal molecular target for indole-based compounds. nih.gov A variety of microbial catabolites of tryptophan, including indole-3-propionic acid, have been identified as low-potency agonists of human AhR. nih.gov

Upon ligand binding, AhR translocates to the nucleus, forms a heterodimer with the AhR nuclear translocator (ARNT), and this complex then binds to specific DNA sequences to regulate gene expression. nih.gov While IPA is considered a low-efficacy agonist, other related indole metabolites exhibit a range of activities from low to high efficacy. nih.gov The activation of AhR by these metabolites is implicated in modulating immune responses and maintaining intestinal homeostasis. For example, IPA-mediated partial activation of AhR has been shown to promote macrophage phagocytosis. The collective effect of various indole metabolites on AhR can be complex, with some combinations leading to synergistic activation.

While direct antagonism of the Cysteinyl Leukotriene Receptor 1 (CysLT1) by this compound has not been specifically reported, the broader class of indole derivatives has been explored for this activity. Cysteinyl leukotrienes are potent inflammatory mediators, and their blockade via CysLT1 antagonism is a therapeutic strategy for conditions like asthma. nih.gov

Research has led to the discovery of 3-substituted 1H-indole-2-carboxylic acid derivatives as a novel class of potent and selective CysLT1 antagonists. asm.orgasm.org For instance, the compound 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid was identified as a highly potent CysLT1 antagonist with an IC50 value of 0.0059 µM. asm.org This demonstrates that the indole scaffold is a viable pharmacophore for the development of CysLT1 antagonists, even though the activity of this compound itself at this receptor remains to be elucidated. asm.org

| Compound | Receptor | Activity | IC50 Value | Reference |

|---|---|---|---|---|

| 3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-1H-indole-2-carboxylic acid (17k) | CysLT1 | Antagonist | 0.0059 ± 0.0011 µM | asm.org |

Enzyme Inhibition Studies

In addition to receptor modulation, indole propionic acid derivatives have been found to interact with and inhibit enzymes, particularly those involved in biosynthetic pathways.

Indole-3-propionic acid (IPA) has been identified as an allosteric inhibitor of anthranilate synthase (TrpE), a key enzyme in the tryptophan biosynthesis pathway of Mycobacterium tuberculosis. asm.orgnih.gov This pathway is essential for the bacterium's survival. asm.org

IPA, being a structural analog of tryptophan, mimics the natural feedback inhibition mechanism. asm.orgnih.gov Tryptophan normally acts as an allosteric inhibitor of TrpE, regulating its own production. asm.org IPA exploits this regulatory site, binding to the allosteric site of TrpE and effectively shutting down the tryptophan synthesis pathway, regardless of the actual intracellular tryptophan levels. asm.orgnih.gov This mode of action has been confirmed through metabolic, genetic, and biochemical analyses, which showed that IPA treatment leads to a reduction in intracellular tryptophan levels and growth inhibition of the mycobacteria. asm.org This effect could be reversed by supplementing the medium with tryptophan, and mutations in the allosteric binding site of TrpE conferred resistance to IPA. asm.org

| Compound | Enzyme | Mechanism | Organism | Effect | Reference |

|---|---|---|---|---|---|

| Indole-3-propionic acid (IPA) | Anthranilate synthase (TrpE) | Allosteric Inhibition | Mycobacterium tuberculosis | Inhibition of tryptophan biosynthesis | asm.orgnih.gov |

Histone Deacetylase (HDAC) Inhibition by Indole Derivatives

Indole derivatives have emerged as a significant class of compounds in the development of histone deacetylase (HDAC) inhibitors, which are a promising strategy for cancer therapy. researchgate.net HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. researchgate.netnih.gov The inhibition of HDACs can induce cell differentiation and apoptosis in cancer cells. nih.gov

Research into indole-based structures has led to the discovery of potent HDAC inhibitors. For instance, structural modifications of indole-3-butyric acid have yielded derivatives with high inhibitory and antiproliferative potencies. nih.gov One such derivative, molecule I13, demonstrated significant inhibition against HDAC1, HDAC3, and HDAC6 with IC₅₀ values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov Similarly, a series of indole-based hydroxamic acid derivatives have been synthesized, with some compounds showing potent inhibition of HDAC1 and HDAC6. researchgate.netnih.gov Compound 4o, for example, had IC₅₀ values of 1.16 nM for HDAC1 and 2.30 nM for HDAC6. researchgate.netnih.gov These findings highlight the potential of the indole scaffold in designing highly effective HDAC inhibitors. researchgate.netnih.govnih.gov

Table 1: Inhibitory Activity of Select Indole Derivatives on Histone Deacetylases (HDACs)

| Compound | Target HDAC | IC₅₀ (nM) | Source |

|---|---|---|---|

| Molecule I13 | HDAC1 | 13.9 | nih.gov |

| HDAC3 | 12.1 | nih.gov | |

| HDAC6 | 7.71 | nih.gov | |

| Compound 4o | HDAC1 | 1.16 | researchgate.netnih.gov |

| HDAC6 | 2.30 | researchgate.netnih.gov | |

| Compound 4k | HDAC1 | 115.20 | researchgate.netnih.gov |

| HDAC6 | 5.29 | researchgate.netnih.gov |

Cytosolic Phospholipase A2 Alpha (cPLA2α) Inhibition

Cytosolic phospholipase A2 alpha (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor for eicosanoids. mdpi.comnih.gov Inhibition of cPLA2α is a therapeutic target for a range of inflammatory diseases, including asthma, arthritis, and neuronal diseases. mdpi.comnih.gov

Indole-based compounds have been developed as potent inhibitors of cPLA2α. nih.gov These inhibitors have shown efficacy in reducing inflammatory responses in various models. nih.gov For example, indole cPLA2α inhibitors were found to reduce late-phase bronchoconstriction and airway hyperreactivity in an allergen-challenged sheep model of asthma. nih.gov The development of next-generation thiazolyl ketone inhibitors, which are also indole derivatives, has led to compounds with significant chemotherapeutic properties by mitigating oxidative stress. nih.gov Research has also identified potent indole-based inhibitors that demonstrate strong in vitro inhibition of cPLA2α and considerable in vivo efficacy for inflammation and neuropathic pain. nih.gov

Cholinesterase Inhibition by Indole-Propionic Esters

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of these enzymes is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.gov Indole-3-propionic acid (IPA) is recognized for its neuroprotective activities. nih.govnih.gov

To enhance its therapeutic potential, IPA has been esterified with other neuroprotective compounds like curcumin (B1669340) to form diesters. nih.govnih.gov One such conjugate, CUR-IPA diester, has demonstrated inhibitory activity against both AChE and BChE. nih.gov The IC₅₀ values for the inhibition of electric eel AChE (eAChE), human AChE (hAChE), and human BChE (hBChE) were found to be 5.66 µM, 59.30 µM, and 60.66 µM, respectively. nih.govresearchgate.net This novel esterified form of indole-3-propionic acid presents a promising avenue for developing new cholinesterase inhibitors with potential applications in neurodegenerative disorders. nih.govnih.gov

Table 2: Cholinesterase Inhibitory Activity of CUR-IPA Diester

| Enzyme | IC₅₀ (µM) | Source |

|---|---|---|

| Electric eel AChE (eAChE) | 5.66 | nih.govresearchgate.net |

| Human AChE (hAChE) | 59.30 | nih.govresearchgate.net |

| Human BChE (hBChE) | 60.66 | nih.govresearchgate.net |

Antioxidant and Anti-inflammatory Mechanisms

Hydroxyl Radical Scavenging Capabilities

Indole-3-propionic acid (IPA), a tryptophan metabolite, is a potent scavenger of hydroxyl radicals, which are highly reactive oxygen species that can cause significant oxidative damage to cells. nih.govresearchgate.net The antioxidant properties of IPA have been widely investigated, demonstrating its ability to protect against oxidative stress-induced cellular injury. nih.govnih.gov

Prevention of Oxidative Stress Injury in Neuronal Cell Models

The neuroprotective effects of Indole-3-propionic acid (IPA) are largely attributed to its potent antioxidant properties, which are crucial in preventing oxidative stress-induced damage in neuronal cells. nih.govmdpi.com Oxidative stress is a key factor in the pathophysiology of various neurodegenerative diseases. mdpi.com

In vitro and in vivo studies have demonstrated that IPA can protect neurons from ischemic damage by reducing lipid peroxidation and DNA damage. researchgate.netnih.gov In a study using Mongolian gerbils, administration of IPA significantly decreased markers of lipid peroxidation and DNA damage in the hippocampus following an ischemic event. nih.gov Furthermore, IPA has been shown to protect neuronal cells from damage caused by the amyloid-beta peptide, a hallmark of Alzheimer's disease. mdpi.com It has demonstrated the ability to fully protect primary neurons and neuroblastoma cells from amyloid-beta-mediated damage. mdpi.com These findings underscore the therapeutic potential of IPA in mitigating neuronal injury associated with oxidative stress. nih.govmdpi.com

Modulation of Pro-inflammatory Cytokine Synthesis in Cellular Assays

Indole-3-propionic acid (IPA) has been shown to possess significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. spandidos-publications.comasm.org Chronic inflammation is a key component of many diseases, and the ability to suppress the synthesis of inflammatory mediators is a critical therapeutic target. nih.gov

In cellular assays, IPA has demonstrated the ability to downregulate the expression of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). spandidos-publications.comnih.gov In a study using human colonic epithelial cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, treatment with IPA significantly reduced the mRNA expression and secretion of IL-1β, IL-6, and TNF-α. spandidos-publications.com This anti-inflammatory effect is often linked to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govresearchgate.net By suppressing the production of these cytokines, IPA can help to alleviate the inflammatory response and protect cells from inflammation-induced damage. spandidos-publications.comasm.org

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| IPA | Indole-3-propionic acid |

| SAHA | Suberanilohydroxamic acid |

| CUR | Curcumin |

| AChE | Acetylcholinesterase |

| BChE | Butyrylcholinesterase |

| HDAC | Histone Deacetylase |

| cPLA2α | Cytosolic Phospholipase A2 Alpha |

| LPS | Lipopolysaccharide |

| IL-1β | Interleukin-1β |

| IL-6 | Interleukin-6 |

| TNF-α | Tumor Necrosis Factor-alpha |

| This compound | This compound |

Antimicrobial Mechanisms of Action

Indole derivatives have demonstrated a range of antimicrobial activities, targeting various pathogenic microorganisms through diverse mechanisms.

Research has identified Indole-3-propionic acid (IPA), a metabolite produced by the human gut microbiota, as a novel antimycobacterial agent. nih.govfrontiersin.org It exhibits selective activity against a broad spectrum of mycobacteria, including drug-resistant Mycobacterium tuberculosis and non-tuberculous mycobacteria (NTM) such as Mycobacterium avium. nih.govfrontiersin.orgtandfonline.com The primary mechanism of its action against M. tuberculosis is the inhibition of tryptophan biosynthesis, an essential pathway for the bacterium's survival. nih.govnih.govasm.org IPA functions by mimicking tryptophan and acting as an allosteric inhibitor of anthranilate synthase (TrpE), the enzyme that catalyzes the first step in this pathway. frontiersin.orgtandfonline.comnih.govnih.govasm.org This targeted inhibition effectively shuts down the production of tryptophan, leading to bacterial growth inhibition. nih.govasm.org

Interestingly, despite its efficacy against mycobacteria, IPA has been found to be inactive against Gram-negative bacteria like Escherichia coli and Gram-positive bacteria such as Staphylococcus aureus. frontiersin.org However, other synthetic indole derivatives have shown antibacterial potential against these common pathogens. For instance, various ciprofloxacin-indole hybrids and indole-containing hydrazone derivatives have been developed and tested, showing a range of inhibitory concentrations.

Antibacterial Activity of Indole Derivatives

| Indole Derivative Type | Pathogen | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Indole-3-propionic acid (IPA) | Mycobacterium tuberculosis | Active (Inhibits TrpE) | tandfonline.comnih.govnih.gov |

| Indole-3-propionic acid (IPA) | Escherichia coli | Inactive | frontiersin.org |

| Indole-3-propionic acid (IPA) | Staphylococcus aureus | Inactive | frontiersin.org |

| Chlorinated 3-phenylpropanoic acid derivatives | Escherichia coli | Active (Inhibition zones of 11-23 mm) | mdpi.com |

| Chlorinated 3-phenylpropanoic acid derivatives | Staphylococcus aureus | Active (Inhibition zones of 15-17 mm) | mdpi.com |

The antifungal properties of indole derivatives have also been an area of active research. Indole-3-propionic acid (IPA) has been shown to induce Ca2+-dependent apoptosis in the pathogenic yeast Candida albicans. This process involves an increase in intracellular calcium, leading to mitochondrial membrane depolarization and the accumulation of reactive oxygen species (ROS), ultimately triggering programmed cell death.

Other indole derivatives have also demonstrated notable antifungal effects. A novel 2-(alpha-azolylbenzyl)indole derivative, for example, exhibited high in vitro activity against ten different strains of Aspergillus fumigatus, with a Minimum Inhibitory Concentration (MIC) of 2 µg/mL. Its mechanism appears to involve the disruption of the fungal membrane structure through the inhibition of ergosterol (B1671047) biosynthesis. Similarly, chlorinated 3-phenylpropanoic acid derivatives, structurally related to the subject compound, have displayed modest activity against C. albicans. mdpi.com The synthetic amide 2-chloro-N-phenylacetamide has also been investigated, showing MIC values between 16 and 256 µg/mL against Aspergillus flavus strains. scielo.brnih.gov Another study on this compound found MICs ranging from 128 to 256 µg/mL against fluconazole-resistant Candida species. researchgate.netresearchgate.net

Antifungal Activity of Indole and Related Derivatives

| Compound | Fungal Strain | Activity/Mechanism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Indole-3-propionic acid (IPA) | Candida albicans | Induces Ca2+-dependent apoptosis | Not specified | |

| 2-(alpha-azolylbenzyl)indole derivative (MT18n) | Aspergillus fumigatus | Inhibits ergosterol biosynthesis | 2 | |

| 2-chloro-N-phenylacetamide (A1Cl) | Aspergillus flavus | Inhibits ergosterol binding and DNA synthesis | 16 - 256 | scielo.brnih.gov |

| 2-chloro-N-phenylacetamide (A1Cl) | Candida albicans (fluconazole-resistant) | Fungicidal and antibiofilm activity | 128 - 256 | researchgate.netresearchgate.net |

| 2-chloro-N-phenylacetamide (A1Cl) | Candida parapsilosis (fluconazole-resistant) | Fungicidal and antibiofilm activity | 128 - 256 | researchgate.netresearchgate.net |

While the primary antimycobacterial mechanism of Indole-3-propionic acid (IPA) is the inhibition of tryptophan synthesis, the broader class of indole derivatives has been investigated for effects on the bacterial membrane. tandfonline.comnih.govnih.govresearchgate.netresearchwithrutgers.com For instance, studies on indolylalkyltriphenylphosphonium analogues have shown that their bactericidal effects against mycobacteria stem from a sustained depolarization of the mycobacterial membranes. nih.gov This depolarization disrupts critical processes like electron transfer and cell division without causing overt permeabilization of the membrane. nih.gov

Although not specific to mycobacteria, research on the antifungal action of IPA against Candida albicans has demonstrated that the compound can induce mitochondrial membrane depolarization. This effect is part of the apoptotic cascade triggered by the compound. Such findings suggest that membrane interactions could be a relevant, though perhaps secondary or context-dependent, mechanism of action for some indole derivatives.

Other Investigated Biological Activities of Related Indole Derivatives

Beyond their antimicrobial effects, indole-based molecules have been explored for their potential in treating a variety of other conditions, including cancer and metabolic diseases.

A substantial body of research has highlighted the anticancer potential of various indole derivatives in in vitro studies. These compounds have been shown to exert cytotoxic effects against a wide array of human cancer cell lines, including those of the liver (HepG2), lung (A549), and hematopoietic system (MOLT-3).

The mechanisms underlying these anticancer activities are diverse and include the induction of apoptosis (programmed cell death) and the arrest of the cell cycle, preventing cancer cells from proliferating. For example, certain indole-sulfonamide derivatives have demonstrated potent cytotoxic activity, with some bis-indole compounds showing significantly more potency than the reference drug etoposide (B1684455) against the HepG2 cell line. The specific chemical groups attached to the indole core, such as chloro, trifluoromethyl, and nitro groups, have been shown to significantly influence the potency and selectivity of these compounds against different cancer cell lines.

Anticarcinogenic Activity of Indole Derivatives (IC50 Values)

| Indole Derivative Class | Cancer Cell Line | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| Indole-sulfonamide (Compound 30, 4-CF3 substituent) | HepG2 (Liver) | 7.37 | |

| Indole-sulfonamide (Compound 31, 4-NO2 derivative) | MOLT-3 (Leukemia) | 2.04 | |

| Indole-sulfonamide (Compound 4, 4-chloro group) | MOLT-3 (Leukemia) | 46.23 | |

| Etoposide (Reference Drug) | HepG2 (Liver) | ~34 |

Indole derivatives, particularly those produced by the gut microbiota from tryptophan metabolism, have emerged as significant modulators of metabolic processes relevant to Type 2 Diabetes. mdpi.com These compounds, including Indole-3-propionic acid (IPA), can influence host physiology by interacting with key receptors such as the aryl hydrocarbon receptor (AHR) and the pregnane X receptor (PXR). tandfonline.com

Studies have shown that these interactions can lead to several beneficial effects, such as enhanced insulin (B600854) sensitivity and stimulated insulin secretion. In animal models of diet-induced obesity, oral administration of certain thiazole- and indole-based derivatives has been shown to effectively reduce plasma levels of blood glucose, triglycerides, and insulin. nih.gov Furthermore, the anti-inflammatory properties of IPA are also relevant, as chronic inflammation is a key factor in the pathophysiology of Type 2 Diabetes.

Cellular Effects of Indole Derivatives in Type 2 Diabetes Models

| Indole Derivative/Metabolite | Model System | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Thiazole- and Indole-based derivative (12b) | High-fat diet-induced obese mice | Reduced plasma glucose, triglycerides, and insulin | Inhibition of LPS-stimulated TNF-α production | nih.gov |

| Indole-3-propionic acid (IPA) | Cellular models | Anti-inflammatory effects | Interaction with AHR and PXR receptors | tandfonline.com |

| Various Indole Derivatives | In silico / Enzyme assays | Inhibition of α-amylase | Targeting carbohydrate-digesting enzymes |

Neuroprotective Actions Against Amyloid Beta-Protein Toxicity in Cell Models

The compound this compound is structurally related to indole-3-propionic acid (IPA), an endogenous indole compound found in human plasma and cerebrospinal fluid. nih.gov Research into related indole structures has highlighted their potential in mitigating the neurotoxic effects of the amyloid-beta (Aβ) protein, a key factor in the pathology of Alzheimer's disease. nih.gov Studies on these compounds in various in vitro cell models have demonstrated significant neuroprotective properties against the cellular damage and death induced by Aβ exposure. nih.gov

The primary mechanism of Aβ-induced toxicity in neuronal cells is believed to involve the generation of free radicals, leading to oxidative stress. nih.gov Cell culture studies have shown that related indole compounds can effectively protect primary neurons and neuroblastoma cells from this oxidative damage. nih.gov This protection extends to toxicity induced not only by Aβ but also by other oxidative stressors like hydrogen peroxide. nih.gov The neuroprotective effect involves shielding neurons from oxidative damage and subsequent cell death. nih.gov

Treatment of cultured cells with various forms of Aβ is a widely used method for investigating its pathogenic effects and for screening potential neuroprotective compounds. mdpi.com Both synthetic and brain-derived Aβ peptides are known to induce cell death and the degeneration of neurites in neuronal cultures. mdpi.com The protective actions of related compounds in these models are significant, as they have been shown to completely protect cells against the damage caused by Aβ exposure. nih.gov

The following table summarizes representative findings from in vitro studies on the neuroprotective effects of the related compound, indole-3-propionic acid, against amyloid-beta toxicity, which provides a basis for understanding the potential actions of this compound.

| Cell Model | Stress Inducer | Observed Neuroprotective Effects of Indole-3-propionic acid |

| Primary Neurons | Amyloid-beta (Aβ) protein | Complete protection against oxidative damage and cell death |

| Neuroblastoma Cells | Amyloid-beta (Aβ) protein | Complete protection against oxidative damage and cell death |

| Neuroblastoma Cells | Hydrogen Peroxide | Complete protection against oxidative damage and cell death |

These in vitro findings underscore the potential of indole-based compounds to counteract the neurotoxicity central to Alzheimer's disease pathology. nih.gov

V. Structure Activity Relationship Sar Studies

Impact of Stereochemistry on Biological Activity and Auxin Response

The spatial arrangement of atoms, or stereochemistry, at the chiral center of 2-substituted-3-indolylpropionic acids is a critical determinant of their biological effects, particularly their auxin and antiauxin activities. Research has consistently demonstrated that the two enantiomers of these compounds can elicit distinct, and sometimes opposing, physiological responses.

For instance, studies on 2-(5,7-dichloro-3-indolyl)propionic acid (5,7-Cl₂-2-IPA) have shown that the (S)-(+)-enantiomer exhibits weak auxin activity, promoting coleoptile elongation in Avena sativa. nih.govoup.com In stark contrast, the (R)-(-)-enantiomer displays no auxin activity at any tested concentration. nih.govoup.com Interestingly, this (R)-(-)-enantiomer demonstrates significant antiauxin activity, comparable to that of the potent antiauxin 2-(5,7-dichloro-3-indolyl)isobutyric acid (5,7-Cl₂-IIBA). nih.govresearchgate.net This finding suggests that the antiauxin properties of 5,7-Cl₂-IIBA are attributable to the (R)-methyl group. nih.govresearchgate.net

This stereospecificity highlights the precise geometric requirements for interaction with the auxin receptor complex. The differential activities of the enantiomers underscore the importance of a specific three-dimensional structure for effective binding and subsequent biological response.

Table 1: Stereochemistry and Auxin/Antiauxin Activity of 2-(5,7-dichloro-3-indolyl)propionic acid Enantiomers

| Enantiomer | Biological Activity |

|---|---|

| (S)-(+)-5,7-Cl₂-2-IPA | Weak auxin activity |

| (R)-(-)-5,7-Cl₂-2-IPA | No auxin activity, significant antiauxin activity |

Influence of Halogenation on Pharmacological Profile

The presence, type, and position of halogen substituents on the indole (B1671886) ring of S-2-Chloro-3-(3-indolyl)propionic acid and related compounds significantly modulate their pharmacological profiles. Halogenation can alter the electronic properties, lipophilicity, and steric bulk of the molecule, thereby influencing its interaction with biological targets.

The introduction of halogens, such as chlorine or bromine, onto the indole scaffold has been shown to profoundly influence biological activity. researchgate.net For example, in a series of 3-piperidinylindole antipsychotic drugs, fluorination at position 6 of the indole ring resulted in higher metabolic stability. mdpi.com

In the context of auxin activity, dichlorination at the 5 and 6 positions of 2-(3-indolyl)propionic acid (5,6-Cl₂-2-IPA) leads to compounds with stronger hypocotyl growth-inhibiting activity in Chinese cabbage than the parent auxin, 5,6-dichloroindole-3-acetic acid (5,6-Cl₂-IAA). nih.gov However, the coleoptile elongating activity in Avena sativa for both enantiomers of 5,6-Cl₂-2-IPA was about one-third that of 5,6-Cl₂-IAA. nih.gov

The type of halogen also plays a crucial role. While chlorinated compounds are more commonly synthesized by terrestrial organisms, brominated metabolites are abundant in the marine environment. researchgate.net The specific halogen and its placement on the indole ring can dictate the molecule's bioactivity, as seen in various natural and synthetic indole alkaloids. researchgate.netresearchgate.net

Halogens can participate in specific non-covalent interactions known as halogen bonds, which can contribute significantly to ligand-receptor binding affinity and specificity. nih.gov A halogen bond is a directional interaction between a region of positive electrostatic potential on the halogen atom (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom in the receptor's binding pocket. nih.gov

The ability of a halogen to form these bonds increases with its size and polarizability, following the trend Iodine > Bromine > Chlorine > Fluorine. acs.org This interaction can enhance the affinity of a ligand for its target. For instance, in a series of compounds targeting a specific receptor, exchanging a chlorine atom for an iodine atom resulted in an approximately tenfold increase in affinity, which was attributed to the formation of a halogen bond with a backbone carbonyl oxygen in the protein. acs.org

In the context of this compound, the chlorine atom can potentially engage in such interactions within the binding site of its target protein, thereby influencing its pharmacological profile. The precise nature and strength of these interactions would depend on the specific amino acid residues present in the binding pocket.

Role of Propionic Acid Side Chain Modifications

The propionic acid side chain at the 3-position of the indole ring is a key structural feature that significantly impacts the biological activity of this compound and its analogs. Modifications to the length of this side chain and the nature of its functional groups can lead to substantial changes in activity.

The length of the alkyl acid side chain is a critical determinant of auxin-like activity. Indole-3-acetic acid (IAA), with a single methylene (B1212753) group between the indole ring and the carboxyl group, is the most potent natural auxin. nih.gov Increasing the side chain length to form indole-3-propionic acid (IPA) or indole-3-butyric acid (IBA) generally leads to a decrease in auxin activity, although these compounds still exhibit auxin-like properties. nih.gov

Studies on indan (B1671822) acid derivatives, which are structurally related to indole acids, have also shown that the length of the acid side chain influences biological activity. For example, 3-(indan-1-yl)-propionic acid and 4-(indan-1-yl)-butyric acid derivatives have been shown to possess analgesic activity. core.ac.uk

Substitutions on the side chain can also have a dramatic effect. For instance, the introduction of an α-methyl group, as in 2-(3-indolyl)propionic acid, can lead to stereoisomers with differing activities, as discussed in section 5.1.

Table 2: Effect of Side Chain Length on Auxin-like Activity

| Compound | Side Chain Structure | Relative Auxin Activity |

|---|---|---|

| Indole-3-acetic acid (IAA) | -CH₂COOH | High |

| Indole-3-propionic acid (IPA) | -CH₂CH₂COOH | Moderate to Low |

| Indole-3-butyric acid (IBA) | -CH₂CH₂CH₂COOH | Low |

The carboxylic acid group of the propionic acid side chain is essential for the biological activity of many indole derivatives, including auxins and their antagonists. This functional group is typically ionized at physiological pH, allowing it to form crucial ionic interactions and hydrogen bonds with receptor proteins.

In the case of auxin perception, the carboxylate group of indole-3-acetic acid (IAA) is known to form a salt bridge with a specific arginine residue in the binding pocket of the TIR1 receptor protein. This interaction is a key component of the molecular recognition process that initiates the auxin signaling cascade. It is highly likely that the carboxylic acid functionality of this compound plays a similar critical role in its interaction with its biological targets.

The importance of the carboxylic acid is further underscored by the fact that its replacement with other functional groups, such as an ester or an amide, often leads to a significant reduction or complete loss of biological activity. This highlights the indispensable role of the acidic proton and the resulting carboxylate anion in mediating the molecular interactions that underpin the compound's pharmacological effects.

Indole Ring Substitutions and their Pharmacophoric Contributions

The indole ring presents several positions for substitution, including the nitrogen atom (N1), the benzene (B151609) ring (C4, C5, C6, C7), and the pyrrole (B145914) ring (C2, C3). Each of these positions plays a distinct role in modulating the compound's activity.

The nitrogen atom of the indole ring (N1) is a critical site for substitution, and modifications at this position can significantly impact biological activity, often in a context-dependent manner.

Unsubstituted N1: For certain activities, such as cytoprotection, an unsubstituted N1 nitrogen atom is beneficial. It can promote the stabilization of indolyl radicals, which is a mandatory feature for the antioxidant activity of some C3-substituted indole derivatives. nih.govresearchgate.net

N1-Substitution: Conversely, N-substituted indole derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govnih.gov For instance, the introduction of a methyl group at the N1 position has been shown to enhance anticancer activity significantly, in some cases by as much as 60-fold compared to the unsubstituted analog. nih.gov Similarly, indole derivatives featuring tertiary amino and phenyl groups at the N1 position have demonstrated notable activity against pathogens like Staphylococcus aureus. nih.gov The specific nature of the substituent at C3 can also influence the effect of N1 substitution; one compound with a substituted N1 nitrogen showed high cytoprotective activity, which was attributed to the presence of a pyrrolidinedithiocarbamate moiety at the C3 position. nih.gov

Table 1: Effect of N1-Substitution on Biological Activity

| N1-Substituent | Effect on Activity | Biological Context | Source |

|---|---|---|---|

| Unsubstituted (H) | Enhances activity | Cytoprotection, Antioxidant | nih.govresearchgate.net |

| Methyl (-CH₃) | Significantly enhances activity | Anticancer | nih.gov |

Modifications on the benzene portion of the indole scaffold (positions C4, C5, C6, and C7) are crucial for tuning the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

C4-Position: The C4 position can be functionalized through methods like C-H arylation. acs.org

C5-Position: Substituents at the C5 position can enhance anti-tumor activity. nih.gov However, this position can also be sensitive to steric hindrance. acs.org In the context of CB1 receptor modulation, the presence of a 5-fluoro or 5-chloro group was not found to be a definitive factor for activity, with results varying between compounds. nih.gov

C6-Position: The nature of the substituent at C6 has been shown to be closely related to anti-proliferative activity. A specific activity sequence has been identified: 6-OCH₃ > 6-F > 6-Br > 6-Cl. nih.gov

C7-Position: In contrast to the C5 position, introducing a substituent at the C7 position has been found to significantly decrease anti-proliferative activity. nih.gov However, the presence of halogen substituents like fluorine and bromine at C7 does not appear to impede arylation at the C4 position. acs.org

Table 2: Influence of Benzene Ring Substituents on Anti-proliferative Activity

| Position | Substituent Effect | Example Activity Trend | Source |

|---|---|---|---|

| C5 | Can enhance activity | 5-OCH₃ > 5-Cl > 5-H | nih.gov |

| C6 | Closely related to activity | 6-OCH₃ > 6-F > 6-Br > 6-Cl | nih.gov |

The C2 position of the indole ring is a key site for chemical modification. Substituents at this position can play a dual role in chemical reactions and biological activity.

Research has shown that a substituent at the C2 position can promote certain chemical reactions, such as oxidative coupling, through two primary mechanisms:

Stabilization of Intermediates: The C2-substituent can stabilize C2-radical intermediates that form during a reaction. nih.gov

Reduction of Homocoupling: It can decrease the likelihood of the indole molecule reacting with itself (homocoupling). nih.gov

This strategic placement of substituents has enabled the synthesis of C2, C3-disubstituted indoles, a scaffold found in many bioactive molecules, leading to the discovery of compounds with promising anticancer activities. nih.gov While C2-substitution is a valuable synthetic strategy, in some specific reaction contexts, the presence of a methyl group at the C2 position has led to unpurified reaction mixtures. acs.org Furthermore, synthetic methodologies have been developed for the direct amination of the C2 position. researchgate.net

The C3 position is the most frequently substituted site in simple indole alkaloids. nih.gov The side chain at this position is a major determinant of the molecule's biological function.

General Activity: Many C3-substituted indole analogs are effective as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov The dimethylamine (B145610) group of gramine, a naturally occurring indole, can be easily substituted, making the C3 position a convenient point for functionalization to create more complex and potent structures. nih.gov

Influence on Activity: The specific nature of the C3 substituent is critical. For instance, in studies on CB1 receptor modulators, longer alkyl side chains (up to nine carbons) at the C3 position were able to retain activity. nih.gov In contrast, for cytoprotective activity, a C3 substituent like a thiazole-2-thione moiety resulted in low activity because it could not form the necessary resonance structures to stabilize free radicals. nih.gov This highlights the importance of the substituent's ability to participate in radical stabilization for certain antioxidant mechanisms. nih.govresearchgate.net

Comparative SAR with Related Indole and Indan Acid Derivatives

To better understand the SAR of this compound, it is useful to compare it with related indole and indan acid derivatives, particularly those with anti-inflammatory properties.

Indole Derivatives: Many fused pyrrole and indole derivatives have been synthesized and tested for anti-inflammatory activity, often showing potency comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. researchgate.netsemanticscholar.org Indomethacin itself is an indole-3-acetic acid derivative, highlighting the importance of this core structure for anti-inflammatory action.

Indan Acid Derivatives: The indan ring system, which can be considered a saturated analog of the indole benzene ring fused to a cyclopentane, is also a key feature in several anti-inflammatory agents. researchgate.net Well-known drugs like Sulindac (an indene-acetic acid derivative) and Clidanac (an indan-carboxylic acid) demonstrate the pharmacological potential of this scaffold. SAR studies on indan acids have explored various substitutions, such as dichloro-substitution at the 5- and 6-positions of the indan ring, to enhance anti-inflammatory activity. researchgate.net

Indoline (B122111) Derivatives: Indoline, a reduced form of indole, also serves as a scaffold for biologically active compounds. Novel inhibitors of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, have been developed based on indoline and azaindoline scaffolds. nih.gov

This comparative analysis underscores that while the indole-3-propionic acid scaffold is a potent pharmacophore, related structures like indan acids and indolines also exhibit significant biological activities, often modulated by similar principles of substitution and stereochemistry.

Vi. Computational and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting the interaction between a ligand and its protein target. In the context of indole (B1671886) derivatives, molecular docking studies have been employed to elucidate binding modes and affinities for various receptors.

For instance, studies on related indole compounds, such as indole-3-propionic acid, have utilized molecular docking to understand their interactions with protein targets. researchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies of indole-3-propionic acid with calf thymus DNA suggested that it preferentially binds to the AT-rich minor groove region. mdpi.com While specific docking studies on S-2-Chloro-3-(3-indolyl)propionic acid are not extensively documented in publicly available literature, the methodology applied to similar indole structures provides a framework for how such an analysis would be conducted. The typical process involves preparing the 3D structures of the ligand and the protein, performing the docking simulation using software like AutoDock or Glide, and then analyzing the resulting poses to identify the most stable binding mode and the specific amino acid residues involved in the interaction.

A hypothetical molecular docking analysis of this compound against a target protein would likely focus on the role of the chloro substituent and the carboxylic acid group in forming specific interactions within the binding pocket. The indole ring itself is expected to participate in π-stacking or hydrophobic interactions.

Table 1: Hypothetical Key Interactions for this compound in a Protein Binding Site

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Example) |

|---|---|---|

| Indole NH | Hydrogen Bond Donor | Asp, Glu, Carbonyl backbone |

| Carboxylic Acid OH | Hydrogen Bond Donor/Acceptor | Ser, Thr, His, Lys, Arg |

| Carboxylic Acid C=O | Hydrogen Bond Acceptor | Ser, Thr, Asn, Gln, Lys, Arg |

| Chlorine Atom | Halogen Bonding, Hydrophobic | Met, Leu, Ile, Phe |

Quantum Chemical Calculations

Quantum chemical calculations are used to study the electronic structure and properties of molecules. These methods can provide detailed information about molecular geometry, charge distribution, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nanobioletters.com It is often employed to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. mdpi.com These calculations are valuable for understanding the reactivity and stability of a molecule. nanobioletters.com

For a molecule like this compound, DFT calculations could be used to:

Determine the most stable conformation of the molecule.

Analyze the distribution of electron density and identify reactive sites through Molecular Electrostatic Potential (MEP) maps. nanobioletters.com

Calculate the energies of the HOMO and LUMO, which are related to the molecule's ability to donate or accept electrons, respectively.

Studies on similar structures demonstrate the utility of DFT in confirming experimental findings from techniques like FT-IR and NMR spectroscopy. nanobioletters.com

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of molecules in the presence of time-dependent electric or magnetic fields. A primary application of TD-DFT is the calculation of electronic excitation energies and oscillator strengths, which allows for the prediction of UV-Vis absorption spectra. nih.gov It can also be used to predict other spectroscopic properties like optical rotation. nih.gov

For a chiral molecule such as this compound, TD-DFT could be employed to predict its chiroptical properties, such as its specific rotation, which is a key characteristic of enantiomers. nih.gov While TD-DFT has been shown to sometimes underestimate electronic excitation energies, it generally provides the correct sign for optical rotations. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique allows for the examination of the conformational changes and flexibility of both ligands and their protein targets, providing a more dynamic picture of the binding process than static docking models. nih.govnih.gov

In the context of ligand-protein interactions, MD simulations can be used to:

Assess the stability of a docked ligand-protein complex over a period of time. nih.gov

Analyze the fluctuations of the ligand within the binding site and the corresponding conformational changes in the protein. nih.gov

Calculate the binding free energy of the complex, providing a more accurate estimation of binding affinity.

A study on the related compound, indole-3-propionic acid, complexed with DNA demonstrated that the complex remained stable throughout the simulation, indicating a favorable interaction. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For indole analogues, QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as monoamine oxidase (MAO) inhibition. acs.orgacs.org

A typical QSAR study involves:

Assembling a dataset of indole analogues with their measured biological activities.

Calculating molecular descriptors that quantify various aspects of the chemical structure (e.g., steric, electronic, hydrophobic properties).

Developing a mathematical model that correlates the descriptors with the biological activity using statistical methods like Partial Least Squares (PLS). acs.org

Validating the model to ensure its predictive power.

For instance, a 3D-QSAR study on indole derivatives as MAO inhibitors identified key steric and electrostatic fields that influence inhibitory potency. acs.org Such models can guide the design of new, more potent analogues by predicting their activity before synthesis. acs.org

Table 2: Common Descriptors Used in QSAR Modeling of Indole Analogues

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons, reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, ability to cross cell membranes |

| Topological | Connectivity indices, Shape indices | Atom connectivity and branching |

In Silico Studies for Predicting Biological Properties and Pharmacokinetic Suitability

In silico methods are increasingly used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity (T) of drug candidates. These predictions help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

For a compound like this compound, in silico tools could be used to predict properties such as:

Oral bioavailability: The fraction of an orally administered dose that reaches systemic circulation.

Blood-brain barrier permeability: The ability of the compound to cross into the central nervous system.

Plasma protein binding: The extent to which the compound binds to proteins in the blood.

Metabolic stability: The susceptibility of the compound to metabolism by enzymes like cytochrome P450s.

Potential for toxicity: Predictions of various toxicological endpoints, such as mutagenicity or cardiotoxicity.

These predictions are often based on established rules, such as Lipinski's rule of five, and computational models built from large datasets of experimental data. mdpi.com

Computer-Aided Drug Design (CADD) Applications in Indole Scaffold Optimization

Computer-Aided Drug Design (CADD) has emerged as a powerful tool in medicinal chemistry, significantly reducing the time and cost associated with the discovery and development of new therapeutic agents. mdpi.com The indole scaffold, a privileged structure in numerous natural and synthetic bioactive compounds, is a frequent subject of CADD studies aimed at optimizing its therapeutic potential. nih.govmdpi.commdpi.com These computational approaches allow for the rational design of novel indole derivatives with enhanced efficacy, selectivity, and pharmacokinetic profiles.

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are the two primary branches of CADD. mdpi.com In the context of indole scaffold optimization, SBDD is employed when the three-dimensional structure of the biological target is known. This allows for techniques like molecular docking to predict the binding orientation and affinity of indole derivatives within the target's active site. researchgate.netnih.gov For instance, molecular docking studies have been successfully used to confirm that newly synthesized indole-2-carboxamides can fit into the catalytic sites of PI3Kα and EGFR kinases, forming key hydrogen bonds with binding residues. researchgate.netnih.gov